(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide
Description
This compound belongs to the benzothiazole-derived imine class, characterized by:
- A 3-(2-ethoxyethyl) group, contributing to solubility and conformational flexibility.
- A 2,3-dimethoxybenzamide moiety linked via an ylidene (imine) bridge, providing steric bulk and electronic modulation.
Properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-5-30-12-11-25-17-10-9-15(23-14(2)26)13-19(17)31-22(25)24-21(27)16-7-6-8-18(28-3)20(16)29-4/h6-10,13H,5,11-12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUSFGNNPGNSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzo[d]thiazole moiety, an acetamido group, and methoxy substituents, which are known to influence its pharmacological properties.
Structural Characteristics
The compound's structural formula can be represented as follows:
- Molecular Formula : C22H25N3O5S
- Molecular Weight : 443.52 g/mol
The key functional groups include:
- Benzo[d]thiazole : Known for diverse biological activities.
- Acetamido Group : Enhances solubility and bioavailability.
- Ethoxyethyl Side Chain : Potentially increases lipophilicity.
Biological Activity Overview
The biological activity of this compound can be predicted based on its structural components. Compounds with similar structures have demonstrated various pharmacological effects, including antimicrobial, anticancer, and antiviral activities. The following table summarizes the biological activities associated with related compounds:
| Compound Class | Structure Features | Biological Activity |
|---|---|---|
| Benzamide Derivatives | Common amide structure; variable substituents | Anticancer |
| Ethoxyethyl Thiazoles | Similar ethoxyethyl side chain; varied substitutions | Antiviral |
| 2-Methylbenzothiazole | Contains thiazole; used in pharmaceuticals | Antimicrobial |
The mechanisms through which this compound exerts its effects may involve interactions with various biological targets. The benzo[d]thiazole moiety is particularly noted for its ability to inhibit specific enzymes and receptors involved in disease pathways.
Case Studies and Research Findings
- Antimycobacterial Activity : Preliminary studies have indicated that this compound may possess antimycobacterial properties. The benzo[d]thiazole structure is known for its efficacy against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
- Computational Predictions : Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict the biological activity of this compound based on its chemical structure. Such computational methods correlate specific structural features with expected pharmacological effects, enhancing the understanding of its potential applications .
- Synthesis and Evaluation : Research has focused on the synthesis of various derivatives of this compound to evaluate their biological activities systematically. The synthesis typically involves multi-step organic reactions that allow for the modification of functional groups to optimize activity .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing benzo[d]thiazole moieties exhibit a range of pharmacological properties, including:
- Antimicrobial Activity : Several studies have demonstrated that derivatives of benzo[d]thiazole can inhibit bacterial growth, suggesting potential applications in treating infections.
- Anticancer Properties : The structural features of this compound may interact with cellular pathways involved in cancer proliferation and survival, making it a candidate for anticancer drug development.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, indicating potential therapeutic uses in chronic inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that benzo[d]thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the acetamido group was noted to enhance this activity by improving solubility in biological systems.
- Anticancer Activity : Research conducted at a leading pharmaceutical institute demonstrated that compounds similar to (E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide showed inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Anti-inflammatory Potential : A study published in Phytotherapy Research explored the anti-inflammatory properties of benzo[d]thiazole derivatives, revealing that these compounds could significantly reduce pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Variations
Key analogues and their distinguishing features are summarized below:
Role of C6 Substituents
- Nitro group (6d) : Exhibits strong VEGFR-2 inhibition (IC₅₀ = 0.28 µM) due to electron-withdrawing effects enhancing kinase binding . The target’s acetamido group may reduce potency but improve solubility.
- Trifluoromethyl (CF₃) : Derivatives in prioritize lipophilicity, favoring blood-brain barrier penetration, contrasting with the target’s hydrophilic 2-ethoxyethyl group.
- Acetamido : Present in both the target and , this group facilitates hydrogen bonding but may reduce metabolic stability compared to nitro or CF₃ groups.
Impact of C3 Substituents
- 2-Ethoxyethyl (target): Enhances aqueous solubility compared to methyl () or ethyl (). Ethoxy groups are known to reduce cytotoxicity in vivo .
Benzamide Modifications
Computational and Pharmacokinetic Insights
- Molecular Similarity : The target shares ~70% Tanimoto similarity with (Morgan fingerprints), suggesting overlapping bioactivity but divergent ADME profiles due to substituent differences .
- Predicted ADME : The 2-ethoxyethyl group likely improves solubility (logP ~2.5) compared to (logP ~3.8) but may reduce membrane permeability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the benzothiazole core. For example, intermediates like 6-amino-2-chlorobenzothiazole can be synthesized by refluxing precursors in acetic anhydride, followed by purification via silica gel chromatography (40–50% ethyl acetate/hexane) to achieve >95% purity .
- Optimization : Use anhydrous solvents (e.g., DMSO) for nucleophilic substitutions (e.g., cyanide displacement) and monitor reaction progress via TLC and LC-MS. Post-synthesis, high-vacuum drying minimizes residual solvents .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- 1H/13C NMR : Assign signals for the ethoxyethyl group (δ ~1.2–1.4 ppm for CH3, δ ~3.5–4.0 ppm for OCH2), acetamido (δ ~2.1 ppm for CH3), and dimethoxybenzamide (δ ~3.8–4.0 ppm for OCH3) .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C22H25N3O5S).
- IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-H bends .
Q. How can researchers mitigate low yields during the formation of the benzothiazole-imine bond?
- Strategies :
- Use catalytic bases (e.g., triethylamine) to deprotonate intermediates and accelerate imine formation.
- Optimize stoichiometry (e.g., 1.2 equivalents of 2,3-dimethoxybenzoyl chloride relative to the benzothiazole amine) .
- Control temperature (e.g., 80–100°C in DMF) to balance reaction rate and side-product formation .
Advanced Research Questions
Q. What computational approaches are effective for predicting the reactivity of the ethoxyethyl substituent in nucleophilic environments?
- Methods :
- DFT Calculations : Model the electron density of the ethoxyethyl group to predict sites susceptible to oxidation or hydrolysis. For example, B3LYP/6-31G* level studies can identify transition states for SN2 reactions .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess steric hindrance .
Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?
- Analysis Framework :
- Conduct pH-dependent stability assays (1–14) with HPLC monitoring.
- Compare degradation products (e.g., hydrolysis of the acetamido group at pH < 3) to synthetic standards .
- Use Arrhenius plots (25–60°C) to extrapolate shelf-life under storage conditions .
Q. What strategies enhance the compound’s bioavailability for in vivo pharmacological studies?
- Approaches :
- Prodrug Design : Introduce ester groups at the ethoxyethyl chain for improved membrane permeability, followed by enzymatic cleavage in target tissues .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size < 200 nm) to enhance solubility and prolong half-life .
Methodological Challenges and Solutions
Q. How can regioselectivity issues during benzothiazole functionalization be addressed?
- Guidelines :
- Directing Groups : Install temporary protecting groups (e.g., Boc on the acetamido nitrogen) to steer electrophilic substitution to the 3-position .
- Metal Catalysis : Use Pd-catalyzed C-H activation for selective coupling at the benzo[d]thiazole 6-position .
Q. What are the best practices for scaling up the synthesis while maintaining enantiomeric purity?
- Scale-Up Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
